Gastrin-Releasing Peptide, human

Übersicht

Beschreibung

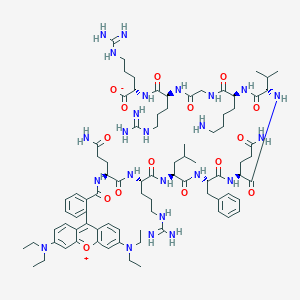

Gastrin-Releasing Peptide (GRP) is a neuropeptide and a regulatory molecule encoded in humans by the GRP gene . It stimulates the release of gastrin from the G cells of the stomach . GRP encodes a number of bombesin-like peptides . Its 148-amino acid preproprotein, following cleavage of a signal peptide, is further processed to produce either the 27-amino acid gastrin-releasing peptide or the 10-amino acid neuromedin C . These smaller peptides regulate numerous functions of the gastrointestinal and central nervous systems, including the release of gastrointestinal hormones, smooth muscle cell contraction, and epithelial cell proliferation .

Synthesis Analysis

GRP is a neuropeptide encoded in humans by the GRP gene . Its 148-amino acid preproprotein, following cleavage of a signal peptide, is further processed to produce either the 27-amino acid gastrin-releasing peptide or the 10-amino acid neuromedin C .

Molecular Structure Analysis

The human GRP gene is located on chromosome 18 . The GRP gene encodes a number of bombesin-like peptides . Its 148-amino acid preproprotein is further processed to produce either the 27-amino acid gastrin-releasing peptide or the 10-amino acid neuromedin C .

Chemical Reactions Analysis

GRP has been reported to activate GABAergic interneurons in the amygdala leading to increased GABA release and fear suppression in mice in vivo .

Physical And Chemical Properties Analysis

GRP is a 27-amino acid peptide isolated from the gut . It shares a common C-terminal decapeptide homology with bombesin . GRP is an important growth-modulating factor in developing lung epithelium .

Wissenschaftliche Forschungsanwendungen

Central Nervous System Regulation

Gastrin-releasing peptide (GRP) plays a crucial role in the central nervous system (CNS). It binds to the GRP receptor (GRPR, BB2) and is involved in regulating brain functions related to emotional responses, social interaction, and memory .

Cancer Localization and Therapy

Radiolabeled GRPR antagonists are used for precise localization of tumor cells. This improves therapeutic outcomes by allowing for targeted treatment approaches .

Biomarker in Cervical Cancer

GRPR expression has been observed in a significant percentage of primary uterine cervix cancer tumors, suggesting its potential as a biomarker for this type of cancer .

Targeting in Malignancies

GRP-R is overexpressed in several malignancies, including prostate, breast, and lung cancer. Research focuses on targeting this receptor for therapeutic purposes .

Role in Prostate Cancer

GRP and other bombesin-like peptides are autocrine growth factors that stimulate tumor growth through specific receptors, indicating potential clinical indications for GRP analogues in prostate cancer treatment .

Imaging Prostate Cancer

GRPRs are targeted for imaging in patients with prostate cancer to aid in detection and treatment strategies .

Wirkmechanismus

Target of Action

Gastrin-Releasing Peptide (GRP), also known as DTXSID00631217, primarily targets the Gastrin-Releasing Peptide Receptor (GRPR) . GRPR, a member of the bombesin (BBN) G protein-coupled receptors, is overexpressed in several malignant tumors, including those of the breast, prostate, pancreas, lung, and central nervous system . It also mediates non-histaminergic itch and pathological itch conditions in mice .

Mode of Action

GRP interacts with GRPR, leading to various cellular responses. The binding of GRP to GRPR stimulates the release of gastrin and other gastrointestinal hormones . This interaction leads to an increase in intracellular calcium and protein kinase C , which are crucial for various cellular functions. The structures of human GRPR bound to GRP reveal the molecular mechanisms for the ligand binding, receptor activation, and Gq proteins signaling of GRPR .

Biochemical Pathways

GRP affects several biochemical pathways. It stimulates the release of gastrin, which in turn induces gastric acid secretion . This process involves the activation of Gq-alpha and regulates the levels of IP3 and DAG through PLC-gamma1 mediated hydrolysis of PIP2 . GRP also contributes to the perception of prurient stimuli and the transmission of itch signals in the spinal cord .

Result of Action

The binding of GRP to its receptor GRPR has several molecular and cellular effects. It stimulates the release of gastrin and other gastrointestinal hormones, contributing to various physiological processes . In the context of cancer, GRPR overexpression in several malignant tumors suggests that GRP may play a role in tumor growth and progression . Moreover, GRP also mediates non-histaminergic itch and pathological itch conditions in mice .

Safety and Hazards

Zukünftige Richtungen

The gastrin-releasing peptide receptor (GRP-R) has recently emerged as a promising target for cancer imaging, diagnosing, and treatment due to its overexpression on cancerous tissues such as breast, prostate, pancreatic, and small-cell lung cancer . This opens up possibilities for further tailoring and optimization of GRP-R binding peptide-drug conjugates in targeted cancer therapy .

Eigenschaften

IUPAC Name |

2-[[2-[[2-[[1-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBCCFNQJQKCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C130H204N38O31S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631217 | |

| Record name | Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2859.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gastrin-Releasing Peptide, human | |

CAS RN |

93755-85-2 | |

| Record name | Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B549363.png)

![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549403.png)